molecular formula C17H13ClFN3O2 B602033 Indoxacarb Impurity 1 CAS No. 135656-94-9

Indoxacarb Impurity 1

Cat. No.: B602033
CAS No.: 135656-94-9
M. Wt: 345.76
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indoxacarb Impurity 1 is an intermediate of Indoxacarb .

Scientific Research Applications

Synthesis and Chemical Applications

Indoxacarb impurity 1, as part of the indole family, is significant in organic synthesis. The study by Taber and Tirunahari (2011) highlights the importance of indole synthesis in organic chemistry due to its application in creating various indole alkaloids, such as lysergic acid and vincristine. The review proposes a classification framework for indole syntheses, emphasizing the strategic approaches and historical significance in organic chemistry (Taber & Tirunahari, 2011).

Impurity Analysis and Environmental Impact

The analysis of impurities, including this compound, plays a crucial role in ensuring the safety and quality of pharmaceutical substances. A review by Edwards (2012) delves into the impurity measurements in materials considered for processing in the Mixed Oxide (MOX) Fuel Fabrication Facility. The study emphasizes the importance of stringent impurity limits for the safe processing of materials (Edwards, 2012).

Deshpande, Bhalerao, and Pabale (2022) highlight the significance of impurity profiling, degradation studies, and bioanalytical methods, especially in anti-diabetic drugs. The review sheds light on the necessity of understanding impurities for drug safety and efficacy, underlining the need for advanced analytical methodologies for impurity analysis (Deshpande, Bhalerao, & Pabale, 2022).

Theranostic Applications

Wang et al. (2018) discuss the incorporation of Indocyanine green (ICG), a near-infrared dye, into nanoparticles for cancer theranostic applications. Although not directly about this compound, this study indicates the potential of complex organic molecules in advancing medical imaging and therapy, suggesting a possible avenue for the application of indole derivatives like this compound (Wang et al., 2018).

Mechanism of Action

Target of Action

Indoxacarb, the parent compound of Indoxacarb Impurity 1, primarily targets the voltage-dependent sodium channels in the nerve cells of insects . These channels play a crucial role in the propagation of action potentials, which are essential for nerve impulse transmission.

Mode of Action

Indoxacarb interacts with its targets by blocking the neuronal sodium channels . This blockage inhibits the flow of sodium ions, disrupting the normal electrochemical gradient across the nerve cell membranes. As a result, the nerve cells are unable to propagate action potentials, leading to paralysis and eventual death of the insect .

Biochemical Pathways

This disruption can lead to a cascade of effects downstream, ultimately resulting in the paralysis and death of the insect .

Pharmacokinetics

A small amount is also ingested through licking and/or grooming

Result of Action

The primary molecular effect of this compound is the blockage of neuronal sodium channels . On a cellular level, this leads to the disruption of nerve impulse transmission, resulting in the paralysis of the insect. The ultimate result of this action is the death of the insect .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, indoxacarb, the parent compound, undergoes rapid decomposition in terrestrial environments through microbial degradation . Furthermore, some insects, such as the oriental tobacco budworm, can develop resistance to indoxacarb when exposed to it . Therefore, the action of this compound may also be influenced by similar environmental factors.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Indoxacarb Impurity 1 involves the conversion of 4-bromo-2-nitroaniline to 4-bromo-2-nitrophenol, followed by the reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the final product.", "Starting Materials": [ "4-bromo-2-nitroaniline", "DDQ", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-bromo-2-nitroaniline in ethanol and add sodium hydroxide solution. Heat the mixture to reflux for 2 hours.", "Step 2: Cool the mixture and acidify with hydrochloric acid. Collect the precipitate by filtration and wash with water.", "Step 3: Dissolve the obtained 4-bromo-2-nitrophenol in ethanol and add DDQ. Heat the mixture to reflux for 4 hours.", "Step 4: Cool the mixture and filter the precipitate. Wash with ethanol and dry in vacuum to obtain Indoxacarb Impurity 1." ] }

CAS No.

135656-94-9

Molecular Formula

C17H13ClFN3O2

Molecular Weight

345.76

Appearance

solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1-[3-(2-Chloro-phenyl)-2-(4-fluoro-phenyl)-oxiranylmethyl]-1H-[1,2,4]triazole 4-oxide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.